1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-5-1-4-8-17(14)24(22,23)20-10-9-13(11-20)21-12-19-15-6-2-3-7-16(15)21/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYORDZIZBFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidin-3-Amine
The pyrrolidine scaffold is functionalized at the N1 position through sulfonylation. A mixture of pyrrolidin-3-amine (1.0 equiv) and 2-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane reacts in the presence of triethylamine (2.0 equiv) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-amine as a white solid (75–82% yield).
Key data :
Alternative Pyrrolidine Ring Construction
For cases where pyrrolidin-3-amine is unavailable, the pyrrolidine ring can be assembled via rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers. Terminal alkynes react with N-sulfonyl azides to form triazoles, which undergo rhodium-catalyzed decomposition to α-imino carbenes. Subsequent [3+2] cycloaddition with alkenyl ethers yields substituted pyrrolidines. Hydrogenation of the resultant pyrrole derivatives (e.g., using H2/Pd-C) provides the saturated pyrrolidine ring.
Benzimidazole Core Formation
Condensation of o-Phenylenediamine
The benzimidazole ring is constructed by refluxing o-phenylenediamine (1.0 equiv) with formic acid (2.0 equiv) at 120°C for 6 hours. This classical approach yields unsubstituted 1H-benzo[d]imidazole, which serves as a precursor for further functionalization.
Optimization note : Replacing formic acid with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under oxidative conditions (H2O2, polymer-supported trifluoromethanesulfonic acid) accelerates cyclization, completing reactions in 6–10 minutes at 70°C.
Post-Synthetic Coupling Strategies
N-Alkylation of Benzimidazole
Pre-formed 1H-benzo[d]imidazole reacts with 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl methanesulfonate in the presence of NaH (2.0 equiv) in THF at 60°C for 8 hours. The methanesulfonate leaving group is prepared by treating 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-ol with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane.
Yield : 58–62% after column chromatography (ethyl acetate/hexane, 1:2).
Mitsunobu Reaction
A Mitsunobu coupling strategy employs diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) to link 1H-benzo[d]imidazole with 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-ol in THF at 0°C. The reaction progresses to completion within 4 hours, yielding the target compound in 70% isolated yield.
Advantage : Stereochemical retention at the pyrrolidine’s C3 position is achieved, avoiding racemization.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Solvent-Free Sulfonylation
Adopting solvent-free conditions for sulfonylation (e.g., neat 2-fluorobenzenesulfonyl chloride and pyrrolidin-3-amine at 80°C for 2 hours) reduces waste and improves atom economy. This modification increases the yield to 85% while eliminating dichloromethane usage.
Continuous Flow Synthesis
Implementing continuous flow reactors for benzimidazole cyclization (residence time: 5 minutes, 150°C) enhances reproducibility and throughput. Coupled with in-line purification cartridges, this approach achieves >90% conversion and 95% purity.
Chemical Reactions Analysis
Functionalization of the Benzimidazole Ring
The 1H-benzo[d]imidazole moiety undergoes electrophilic substitution, alkylation, and acylation. For example:
N-Alkylation
Alkylation at the benzimidazole N1-position is achieved using alkyl halides under basic conditions :
| Substrate | Reagents | Yield | Source |
|---|---|---|---|
| 1H-benzo[d]imidazole | Methyl iodide, NaH, DMF | 50–70% |
C2 Substitution
The C2 position can be modified via condensation with aldehydes or ketones :
| Aldehyde Type | Product Yield | Source |
|---|---|---|
| Indole-3-carboxaldehyde | 60–87% |
Modification of the Pyrrolidine Ring
The pyrrolidine ring participates in reductive amination and ring-opening reactions. For instance:
Reductive Amination
The secondary amine in pyrrolidine reacts with aldehydes/ketones under reducing conditions :
| Aldehyde | Product | Yield | Source |
|---|---|---|---|
| Propanal | N-propyl derivative | 65–80% |
Ring-Opening Reactions
Strong acids or bases can cleave the pyrrolidine ring, but stability is enhanced by the electron-withdrawing sulfonyl group .
Suzuki Coupling for Aryl Functionalization
The 2-fluorophenyl group can be further modified via Suzuki-Miyaura cross-coupling :
| Boronic Acid | Catalyst | Yield | Source |
|---|---|---|---|
| p-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 70–85% |
Oxidation/Reduction Reactions
-
Oxidation : The benzimidazole nitrogen can be oxidized to N-oxides using m-CPBA .
-
Reduction : The sulfonyl group is resistant to reduction, but the pyrrolidine ring can undergo hydrogenation .
Stability Under Acidic/Basic Conditions
| Condition | Stability | Source |
|---|---|---|
| Acidic (pH < 3) | Degradation of benzimidazole | |
| Basic (pH > 10) | Stable |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural configuration comprising a benzimidazole core, a pyrrolidine ring, and a sulfonyl group. The synthesis typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the reaction of 2-fluorobenzenesulfonyl chloride with pyrrolidine to form an intermediate, which is subsequently reacted with benzimidazole under controlled conditions .
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | 2-Fluorobenzenesulfonyl chloride + Pyrrolidine | Controlled temperature |
| 2 | Intermediate + Benzimidazole | Specific reaction conditions |
Scientific Research Applications
The compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of novel chemical entities.
Biology
- Biochemical Probes : Due to its unique structural features, it is investigated as a biochemical probe to understand various biological processes and interactions at the molecular level.
Medicine
- Therapeutic Potential : The compound is explored for its potential therapeutic properties, including:
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Anti-inflammatory Study : A study demonstrated that the compound effectively reduced inflammation markers in vitro, suggesting its potential use in anti-inflammatory therapies .
- Anticancer Research : Another investigation revealed that the compound inhibited the growth of specific cancer cell lines, indicating its promise as an anticancer agent .
- Neurological Applications : Research on GABA-A receptor modulation highlighted its potential role in treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .
Mechanism of Action
The mechanism of action of 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differences:
- Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl group (SO₂) offers greater oxidative stability compared to sulfinyl (SO) analogs, as seen in . Sulfinyl intermediates are prone to further oxidation or reduction, complicating synthesis .
- Pyrrolidine vs. Pyrimidine Linkers : The pyrrolidine ring in the target compound may enhance conformational flexibility and binding to rigid targets, whereas pyrimidine-linked sulfonamides (e.g., compound 4) prioritize planar aromatic interactions for kinase inhibition .
- Fluorophenyl vs.
Pharmacological and Physicochemical Properties
- Anticancer Potential: Pyrimidine-linked sulfonamides (–4) show BRAF V600E inhibition, but the target compound’s pyrrolidine-sulfonyl group may target different kinases or apoptotic pathways .
- Anticonvulsant Activity : Benzoimidazole-thiourea hybrids () exhibit potency in MES and PTZ models, suggesting the target compound’s fluorophenyl group could enhance CNS activity if optimized .
Physicochemical Data
Biological Activity
1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a synthetic compound with a unique structural configuration that combines a benzimidazole core with a pyrrolidine ring and a sulfonyl group. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole |
| Substituent | 2-Fluorophenyl sulfonyl group |
| Pyrrolidine Ring | Attached to the benzimidazole core |
This unique combination of features is believed to enhance its biological activity compared to other related compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity, leading to various pharmacological effects. Although detailed mechanisms are still under investigation, initial studies suggest that it may act as a modulator of the GABA-A receptor, similar to other benzimidazole derivatives .
Anticancer Activity
Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group in this compound may further enhance its efficacy by improving solubility and bioavailability, which are critical for anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which is crucial in inflammatory processes .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies
Several case studies have focused on the biological evaluation of related compounds:
- Benzimidazole Derivatives : A study evaluated a series of benzimidazole derivatives for their ability to modulate GABA-A receptor activity. The results indicated that modifications at the phenyl ring significantly affected their potency and selectivity .
- Anticancer Evaluation : In vitro studies on structurally similar compounds revealed IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that this compound could potentially exhibit similar activities .
Research Findings
Recent research findings highlight the following key points regarding the biological activity of this compound:
- Metabolic Stability : Studies using human liver microsomes have shown that derivatives of benzimidazoles exhibit higher metabolic stability compared to traditional drugs like alpidem, which is crucial for developing safe therapeutic agents .
- In Vitro Efficacy : Preliminary data indicate promising in vitro efficacy against selected cancer cell lines and inflammatory markers, warranting further investigation into its therapeutic potential .
Q & A
Basic: What are the recommended synthetic routes for 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl/EtOH) .
Sulfonylation : React the pyrrolidin-3-yl intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF .
Coupling : Use nucleophilic substitution or Pd-catalyzed cross-coupling to attach the sulfonylated pyrrolidine to the benzimidazole nitrogen. Optimize yields (~70-85%) by controlling stoichiometry and reaction time .
Key Validation : Monitor reaction progress via TLC (hexane:ethyl acetate = 60:40, Rf ≈ 0.77) and confirm purity by HPLC .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments. For example, the 2-fluorophenyl group shows distinct aromatic splitting (δ 7.15–7.29 ppm, <sup>3</sup>JHF coupling), while the pyrrolidine protons resonate at δ 3.1–3.9 ppm .
- HRMS : Confirm molecular formula (e.g., C17H15F2N3O2S<sup>+</sup>, [M+H]<sup>+</sup> = 364.0862) .
- Melting Point : Determine crystallinity (expected range: 200–220°C) .
Basic: What preliminary biological assays are relevant for evaluating its bioactivity?
Answer:
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., IC50 determination via fluorogenic assays) .
- Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells to assess cytotoxicity at 10–100 μM .
- Solubility : Measure logP via shake-flask method (predicted logP ≈ 2.5–3.0 due to sulfonyl and fluorophenyl groups) .
Advanced: How does the 2-fluorophenylsulfonyl group influence structure-activity relationships (SAR)?
Answer:
- Electron-Withdrawing Effects : The sulfonyl group enhances metabolic stability by reducing oxidative degradation in liver microsomes .
- Fluorine Substitution : The 2-fluorine increases lipophilicity (ΔlogP ≈ +0.5 vs. non-fluorinated analogs) and improves target binding via C–F⋯H–N interactions .
- Comparative Data : Replace with 4-fluorophenylsulfonyl to observe reduced activity (IC50 increases 3-fold), suggesting steric constraints at the ortho position .
Advanced: How can tautomeric equilibria in the benzimidazole core affect experimental outcomes?
Answer:
- Detection : Use variable-temperature <sup>1</sup>H NMR (DMSO-<i>d</i>6, 25–80°C) to resolve tautomers. For example, N–H protons at δ 11.5–12.0 ppm split into two signals under slow exchange conditions .
- Implications : Tautomerism alters electron density, affecting reactivity in cross-coupling reactions. Stabilize the desired tautomer using protic solvents (e.g., MeOH) .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
- Parameter Optimization : Vary reaction time (e.g., 12–48 hr for sulfonylation) and temperature (RT vs. 40°C). reports 45% yield at 40°C, while room temperature may drop to 30% .
- Purification : Use gradient flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization to recover polar byproducts .
- Catalyst Screening : Test alternatives to Pd(OAc)2 (e.g., PdCl2(dppf)) for coupling steps to improve efficiency .
Advanced: What strategies mitigate fluorophenyl group hydrolysis during storage?
Answer:
- Storage Conditions : Store at −20°C under argon to prevent moisture-induced cleavage of the sulfonyl group .
- Stabilizers : Add 1% w/w desiccants (e.g., molecular sieves) to solid samples .
- Analytical Monitoring : Track degradation via LC-MS (hydrolyzed product: m/z 246.05 [M+H]<sup>+</sup> for 2-fluorobenzenesulfonic acid) .
Advanced: How to design analogs to probe the role of the pyrrolidine ring?
Answer:
- Ring Modifications : Synthesize piperidine (6-membered) or azetidine (4-membered) analogs. shows piperidine derivatives exhibit 20% lower solubility .
- Stereochemistry : Prepare (R)- and (S)-pyrrolidin-3-yl enantiomers via chiral resolution (e.g., Chiralpak AD-H column) to assess stereospecific activity .
- Substituent Effects : Introduce methyl or methoxy groups at the pyrrolidine 4-position to evaluate steric/electronic impacts on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
